13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Catalog No.
S3527850
CAS No.
1447217-75-5
M.F
C42H28O9P2
M. Wt
738.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5...

CAS Number

1447217-75-5

Product Name

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

IUPAC Name

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C42H28O9P2

Molecular Weight

738.6 g/mol

InChI

InChI=1S/C42H28O9P2/c43-52(44)48-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)50-52)23-47-24-30-22-28-12-4-8-16-34(28)40-38-32-14-6-2-10-26(32)18-20-36(38)49-53(45,46)51-42(30)40/h1-22H,23-24H2,(H,43,44)(H,45,46)

InChI Key

FVMLXKFHVBJCIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O

The compound 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its intricate structure and multiple functional groups. It features a phosphapentacyclic framework with several dioxolane rings and hydroxyl groups that contribute to its unique chemical properties and potential biological activities.

The reactivity of this compound is largely influenced by its functional groups. Hydroxyl groups can participate in hydrogen bonding and contribute to the compound's solubility in polar solvents. The presence of dioxolane rings may facilitate nucleophilic attacks or electrophilic substitutions under certain conditions. Additionally, the phosphorous-containing moieties can engage in reactions typical of phosphonates or phosphates, such as hydrolysis or esterification.

Synthesis of such complex compounds typically involves multi-step organic synthesis techniques including:

  • Phosphorylation: Introducing phosphorous into the molecular framework.
  • Cyclization: Forming the pentacyclic structure through cyclization reactions.
  • Hydroxylation: Adding hydroxyl groups at specific positions using reagents like borane or lithium aluminum hydride.
  • Functional Group Modifications: Employing protecting groups during synthesis to prevent unwanted reactions.

Given the complexity of the structure, total synthesis might require advanced techniques such as microwave-assisted synthesis or solid-phase synthesis.

The applications of this compound may extend into several fields:

  • Pharmaceuticals: Potential use in drug development targeting inflammatory diseases or cancer due to its structural similarity to bioactive lipids.
  • Biotechnology: Could serve as a model compound for studying lipid metabolism and signaling pathways.
  • Material Science: Its unique structural properties might allow for applications in creating novel materials with specific mechanical or chemical properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Investigations could focus on:

  • Protein Binding: Identifying potential protein targets that interact with this compound could provide insights into its mechanism of action.
  • Cellular Uptake: Studying how cells take up this compound can reveal its bioavailability and potential therapeutic efficacy.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can help elucidate its biological roles.

Several compounds share structural or functional similarities with 13-hydroxy-10-[(13-hydroxy-13-oxo...]. Here are a few notable examples:

Compound NameStructureNotable Properties
13-Hydroxyoctadecadienoic acidC18H34O3Anti-inflammatory effects; involved in lipid signaling
12-Hydroxyeicosatetraenoic acidC20H32O4Plays a role in platelet aggregation and inflammation
15-Hydroxyeicosatetraenoic acidC20H32O4Modulates immune responses; potential therapeutic target

Each of these compounds exhibits unique biological activities that may be leveraged for therapeutic purposes while highlighting the distinctiveness of the original compound due to its complex phosphapentacyclic structure.

XLogP3

8.9

Dates

Last modified: 08-19-2023

Explore Compound Types